molecular formula C5H4BrNS2 B1372342 5-Bromothiophene-2-carbothioamide CAS No. 1094456-12-8

5-Bromothiophene-2-carbothioamide

Cat. No. B1372342
CAS RN: 1094456-12-8
M. Wt: 222.1 g/mol
InChI Key: DOMRYJIHWFBLBO-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbothioamide is a chemical compound with the CAS Number: 1094456-12-8 . It has a molecular weight of 222.13 and its IUPAC name is 5-bromo-2-thiophenecarbothioamide . The compound is usually in powder form .


Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which includes this compound, was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) . The InChI key is DOMRYJIHWFBLBO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 222.13 .

Scientific Research Applications

Spasmolytic Activity and Synthesis

5-Bromothiophene-2-carbothioamide derivatives show potential in spasmolytic applications. A study demonstrated the synthesis of novel thiophene-based derivatives, highlighting the excellent spasmolytic effect of certain compounds, notably phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate. These compounds were also analyzed for their structural and electronic properties, indicating diverse reactivity and stability (Rasool et al., 2020).

Anticonvulsant Activity

Research on 2-pyrazoline derivatives derived from chalcones, including this compound, has shown significant anticonvulsant activity. Specific compounds demonstrated reduced seizure activity and increased survival rate in tests, indicating their potential use in treating seizures (Beyhan et al., 2017).

Antibacterial and Antifungal Properties

A study involving the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones highlighted their antibacterial and antifungal activities. The compounds showed good antimicrobial effects, with ADMET prediction indicating their drug-like nature (Sharma et al., 2022).

Palladium-Catalysed Arylation

This compound derivatives are used in palladium-catalysed direct heteroarylations. These reactions facilitate the synthesis of biheteroaryls, offering high yields and diverse coupling possibilities (Fu et al., 2012).

Antimicrobial 1,2,4-Triazole Derivatives

The conversion of carbothioamides derived from this compound to 1,2,4-triazole derivatives has been explored for antimicrobial applications. These derivatives were synthesized using various methods and screened for antimicrobial activity (Ceylan et al., 2016).

Antibacterial Activity of Pyrazole Derivatives

Several 5-(2-hydroxy-6-methoxylphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives were synthesized and showed notable antibacterial activity. This indicates the potential of these compounds in antibacterial treatments (Liu Xin-hua, 2006).

Electrochemical Synthesis

This compound derivatives have been synthesized through electrochemical methods, offering efficient and high-yield processes for obtaining these compounds (Pletcher & Razaq, 1980).

Safety and Hazards

The safety information for 5-Bromothiophene-2-carbothioamide indicates that it should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

5-bromothiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRYJIHWFBLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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